4-Ethylphenylacetone

Description

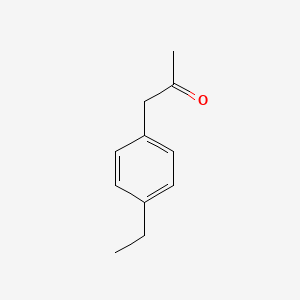

4-Ethylphenylacetone (CAS 75251-24-0), also known as 1-(4-ethylphenyl)propan-2-one or p-ethylpropiophenone, is an aromatic ketone with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It appears as a yellow crystalline solid with a boiling point of 241°C at 760 mmHg, a density of 0.961 g/cm³, and a refractive index of 1.5120 . Its structure features a propan-2-one group attached to a para-ethyl-substituted benzene ring.

This compound is primarily used in research and forensic applications, particularly as a precursor in the synthesis of amphetamine derivatives . Its structural analogs, such as 4-methylphenylacetone and 4-methoxyphenylacetone, share similar roles but differ in reactivity and physicochemical properties due to substituent variations .

Properties

IUPAC Name |

1-(4-ethylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAGWILBAXAZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427094 | |

| Record name | 4-ETHYLPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75251-24-0 | |

| Record name | 4-ETHYLPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5C2H5+CH3COClAlCl3C6H4(C2H5)COCH3+HCl

Industrial Production Methods: In industrial settings, the production of 4-Ethylphenylacetone often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to form 4-ethylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of 4-Ethylphenylacetone with reducing agents like sodium borohydride or lithium aluminum hydride yields 4-ethylphenylpropan-2-ol.

Substitution: The ketone group in 4-Ethylphenylacetone can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

Oxidation: 4-Ethylbenzoic acid

Reduction: 4-Ethylphenylpropan-2-ol

Substitution: Derivatives depending on the nucleophile used

Scientific Research Applications

4-Ethylphenylacetone is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research involving 4-Ethylphenylacetone includes its potential use in the development of new therapeutic agents.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Ethylphenylacetone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-ethylphenylacetone with its methyl- and methoxy-substituted analogs:

Key Observations:

Functional Group Variations: Ketones vs. Esters

4-Ethylphenylacetone differs significantly from esters like ethyl 4-hydroxyphenylacetate (CAS 17374-48-0), which contains a hydroxyl group esterified with an ethyl chain .

Key Difference : The ester group in ethyl 4-hydroxyphenylacetate enables participation in hydrolysis and condensation reactions, making it more versatile in pharmaceutical synthesis compared to the ketone-based 4-ethylphenylacetone .

Research and Forensic Significance

- 4-Ethylphenylacetone: Its forensic relevance stems from its role as a controlled precursor.

- 4-Methoxyphenylacetone : Similarly regulated, its methoxy group may reduce detection thresholds in gas chromatography due to increased polarity .

Biological Activity

4-Ethylphenylacetone, also known as 4-ethylphenylacetaldehyde, is an organic compound with significant biological activity. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of 4-ethylphenylacetone, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H12O

- Molar Mass : 164.20 g·mol

- Appearance : Colorless to pale yellow liquid with a sweet, floral odor.

Sources and Occurrence

4-Ethylphenylacetone is produced naturally through the metabolic processes of certain yeast species, particularly Brettanomyces, which is prevalent in winemaking. It can also be synthesized chemically for various applications in the fragrance and pharmaceutical industries.

Antimicrobial Activity

Research indicates that 4-ethylphenylacetone exhibits antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Moderate |

Antioxidant Properties

4-Ethylphenylacetone has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

Anti-inflammatory Effects

Studies have shown that 4-ethylphenylacetone can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect suggests potential therapeutic applications in inflammatory diseases.

The biological activity of 4-ethylphenylacetone is mediated through several mechanisms:

- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Cytokine Modulation : It affects signaling pathways involved in inflammation, notably by inhibiting NF-κB activation.

- Antioxidant Activity : By donating electrons, it neutralizes free radicals, thus preventing cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 4-ethylphenylacetone revealed that at concentrations above 100 µg/mL, it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for gram-positive bacteria and 75 µg/mL for gram-negative bacteria.

Case Study 2: Anti-inflammatory Potential

In an animal model of induced inflammation, administration of 4-ethylphenylacetone resulted in a significant reduction in paw edema compared to control groups. The compound reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings Summary

Recent studies have provided insight into the pharmacological properties of 4-ethylphenylacetone:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria; MIC values established. |

| Antioxidant Activity | Significant free radical scavenging ability observed. |

| Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models; potential therapeutic applications identified. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.